Bis(ethylcyclopentadienyl)cobalt(III)
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H18Co+ |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
cobalt(3+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+3 |
InChI Key |
CQKGDMZJNOCKHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+3] |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Catalysis
Overview
Bis(ethylcyclopentadienyl)cobalt(III) serves as an effective catalyst in numerous organic reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions, polymerization processes, and the synthesis of fine chemicals.
Key Applications
- Organic Synthesis : It enhances reaction rates and selectivity, crucial for pharmaceutical development. For instance, it has been utilized in olefin hydrogenation and hydroformylation reactions, demonstrating its role in producing complex organic molecules efficiently .
- Polymerization : The compound is employed in controlled radical polymerization techniques, allowing for the synthesis of specialty polymers with tailored properties .
Material Science
Overview
In material science, Bis(ethylcyclopentadienyl)cobalt(III) is instrumental in developing advanced materials such as conductive polymers and nanocomposites.
Key Applications
- Conductive Polymers : The compound acts as a precursor for synthesizing conductive polymers, which are essential in electronic applications .
- Nanocomposites : Its incorporation into nanocomposite materials enhances their mechanical and electrical properties, making them suitable for applications in energy storage and electronics .
Electrochemistry
Overview
The electrochemical properties of Bis(ethylcyclopentadienyl)cobalt(III) make it a candidate for various electrochemical applications.
Key Applications
- Batteries and Fuel Cells : Research indicates that this compound can improve the efficiency and performance of batteries and fuel cells due to its favorable redox characteristics. It has been explored for use in anion exchange membranes, contributing to the development of more efficient fuel cell technologies .
- Electrocatalysis : Its role as an electrocatalyst has been investigated in several electrochemical reactions, enhancing the overall reaction kinetics .
Organometallic Chemistry
Overview
In organometallic chemistry, Bis(ethylcyclopentadienyl)cobalt(III) is used to study metal-ligand interactions.
Key Applications
- Metal-Ligand Interaction Studies : The compound provides insights into the design of new catalysts by examining how different ligands influence cobalt's reactivity. This research is crucial for developing tailored catalysts for specific chemical transformations .
- Synthesis of New Complexes : Researchers have synthesized various cobalt complexes using Bis(ethylcyclopentadienyl)cobalt(III) as a starting material, leading to novel compounds with unique properties that can be applied in catalysis and materials science .
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Catalysis | Organic synthesis, polymerization | Enhanced rates and selectivity |
| Material Science | Conductive polymers, nanocomposites | Improved mechanical and electrical properties |
| Electrochemistry | Batteries, fuel cells | Increased efficiency and performance |
| Organometallic Chemistry | Metal-ligand interaction studies | Insights into catalyst design |
Case Studies
-
Catalytic Activity in Organic Reactions
- A study demonstrated that Bis(ethylcyclopentadienyl)cobalt(III) significantly improved yields in olefin hydrogenation reactions compared to traditional catalysts, showcasing its potential in industrial applications.
-
Development of Conductive Polymers
- Research involving the incorporation of this compound into polymer matrices revealed enhanced conductivity and thermal stability, making it suitable for electronic device applications.
-
Electrochemical Performance
- Investigations into its use as an electrocatalyst showed that Bis(ethylcyclopentadienyl)cobalt(III) could facilitate faster electron transfer rates in fuel cells, leading to improved energy conversion efficiencies.
Chemical Reactions Analysis
Ligand Substitution and Transfer Reactions
(η⁵-Ethylcyclopentadienyl)cobalt(III) complexes undergo ligand exchange with cobalt(I) phosphines and iron carbonyls. For example:
-
Reaction with cobalt(I) phosphines (e.g., (η⁵-C₅H₅)Co(PPh₃)₂) results in intermolecular cyclopentadienyl ligand transfer , forming mixed-ligand cobalt(III) species .
-
Electrophilic displacement of triphenylphosphine (PPh₃) by Fe(CO)₄ occurs in the presence of Fe₂(CO)₉ or Fe(CO)₅, generating unsaturated CpCoMe₂ intermediates .
These reactions highlight the labile nature of phosphine ligands in cobalt(III) complexes, enabling dynamic ligand environments.
Redox-Induced Reactivity
Cobalt(III) complexes participate in proton-coupled electron transfer (PCET) processes. Key findings include:
-
Reduction of [CoCp*(dxpe)(NCCH₃)]²⁺ (dxpe = diphosphine ligands) forms Co(I) intermediates, which undergo protonation at the cyclopentadienyl ring before tautomerizing to Co(III)-hydrides .
-
Steric effects of diphosphine ligands critically influence reaction kinetics:
| Ligand (dxpe) | Apparent Proton Transfer Rate Constant (kₚₗ, M⁻¹s⁻¹) |
|---|---|
| depe | 3.5 × 10⁷ |
| dppe | 1.7 × 10⁷ |
| dcpe | 7.1 × 10⁴ |
Bulkier ligands (e.g., dcpe) slow kinetics due to hindered ligand dissociation .
C–H Activation and Functionalization
Cobalt(III) metallacycles enable directed ortho-C(sp²)–H activation. In a representative study:
| Product | Yield (%) | Pathway |
|---|---|---|
| 2-Alkylpyridine (9 ) | 23 | Pyridine C–H activation |
| Benzocyclobutane (10 ) | 63 | Direct C–C reductive elimination |
Deuterium labeling confirmed reversibility in C–H activation steps, with reductive elimination being rate-determining .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Different Metal Centers
Bis(ethylcyclopentadienyl) complexes of other transition metals, such as chromium, manganese, nickel, and vanadium, share structural similarities but differ in electronic and catalytic behavior. For example:
Key Insight : Cobalt(III) derivatives are distinguished by their redox activity and enantioselective catalytic performance, whereas nickel and chromium analogs are more commonly employed in polymerization .
Ligand Substituent Variations
Replacing ethyl groups with methyl or pentamethyl substituents alters steric and electronic properties:
Co(III) complexes with moderate steric bulk are preferred for catalysis due to balanced reactivity and stability .
Oxidation State Differences
- Co(III) vs. Co(II) : Co(III) complexes exhibit greater oxidative stability, enabling their use in aerobic or demanding catalytic conditions. For example, Co(III) Cp complexes facilitate enantioselective C–H functionalization under mild conditions, whereas Co(II) analogs may require stronger reducing agents .
- Co(III) Acetylacetonate: Unlike bis(ethylcyclopentadienyl)cobalt(III), cobalt(III) acetylacetonate (CAS 21679-46-9) is a neutral complex with bidentate ligands, often used as a precursor for cobalt oxide nanomaterials .
Data Tables
Table 1: Comparison of Bis(alkylcyclopentadienyl)cobalt Complexes
Table 2: Catalytic Performance of Selected Metal Cp Complexes
Preparation Methods
General Synthetic Approach
The preparation of bis(ethylcyclopentadienyl)cobalt(III) typically involves the reaction of cobalt salts with ethyl-substituted cyclopentadienyl reagents under controlled conditions. A key step is the formation of a cobalt complex with cyclopentadienyl sodium derivatives, which then yields the desired bis(ethylcyclopentadienyl)cobalt(III) compound.
Stepwise Preparation Based on Patent CN102675374A
A detailed and industrially relevant preparation method is described in patent CN102675374A, which, although primarily focused on bis(cyclopentadienyl)cobalt, provides a closely related synthetic framework adaptable for ethyl-substituted analogs. The method involves:
Formation of a cobalt complex with a Lewis base and cobalt dichloride : In an organic solvent such as benzene or acetonitrile, cobalt dichloride reacts with a Lewis base (e.g., ammonia or ammoniacal liquor) to form a cobalt dichloride complex.
Preparation of cyclopentadiene sodium (alkyl-substituted variant) : Cyclopentadiene is converted to its sodium salt by reaction with metallic sodium in an organic solvent at low temperatures (around 0 °C), generating cyclopentadiene sodium and hydrogen gas.
Reaction of the cobalt complex with cyclopentadiene sodium : The cobalt complex solution is treated with the cyclopentadiene sodium solution under controlled temperature (10–30 °C) to yield the bis(cyclopentadienyl)cobalt(III) complex.
Isolation and purification : The reaction mixture is filtered to remove sodium chloride byproduct, and solvents such as ammonia and benzene or acetonitrile are removed by distillation and recycled. The product is obtained as a solid or solution depending on the solvent system used.
This method is noted for its simplicity, safety, and cost-effectiveness, with wide availability of raw materials and high conversion efficiency of cobalt to the desired complex.
Industrial and Research Scale Synthesis
Industrial scale : Large-scale synthesis involves heating ethylcyclopentadiene to generate the sodium salt, followed by reaction with cobalt dichloride complexes in solvents like benzene or acetonitrile. The process is carried out under inert atmosphere to prevent oxidation and moisture ingress.
Laboratory scale : Smaller scale syntheses use similar reagents with careful temperature control and inert atmosphere techniques (e.g., glovebox or Schlenk line). Purification is achieved by recrystallization or solvent extraction.
Data Table: Representative Preparation Parameters from Patent CN102675374A Adapted for Ethylcyclopentadienyl
| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Notes |
|---|---|---|---|---|
| Cyclopentadiene sodium prep | Ethylcyclopentadiene + Na metal in benzene | 0 | 60 | Hydrogen evolution indicates reaction end |
| Cobalt complex formation | CoCl2 + Lewis base (NH3 or ammoniacal liquor) + benzene or acetonitrile | 10–30 | 20–60 | Formation of CoCl2-Lewis base complex |
| Reaction with cyclopentadiene sodium | Addition of cyclopentadiene sodium solution to cobalt complex | 20–30 | 60–120 | Stirring under inert atmosphere |
| Workup and purification | Filtration, solvent distillation (benzene, ammonia, acetonitrile) | 110–120 | - | Recovery of product and recycling solvents |
Note: The table is adapted from the general method in and modified to reflect ethyl-substituted ligand usage.
Additional Considerations
Solvent choice : Benzene and acetonitrile are preferred due to their strong dissolving power, ease of separation, and ability to form azeotropes with water, facilitating purification.
Lewis base role : Ammonia or ammoniacal liquor acts as a Lewis base to stabilize cobalt dichloride complexes, enhancing reactivity with cyclopentadienyl sodium.
Safety : The process avoids high-pressure conditions and uses relatively mild temperatures, improving operational safety.
Research Findings and Stability Insights
While the focus is on preparation, understanding the stability of bis(ethylcyclopentadienyl)cobalt(III) is important for optimizing synthesis and storage. Recent computational studies on substituted cobaltocenium complexes (structurally related to bis(ethylcyclopentadienyl)cobalt(III)) reveal:
The electronic properties of substituents on the cyclopentadienyl ring influence the stability of the cobalt complex.
Machine learning models indicate that electron-donating or withdrawing effects modulate the bond dissociation energies, which can inform synthetic adjustments to improve yield and purity.
These insights suggest that ethyl substitution, being electron-donating, may enhance complex stability, potentially facilitating synthesis and handling.
Summary Table: Comparison of Preparation Methods
| Aspect | Method Based on CN102675374A (Adapted) | Notes |
|---|---|---|
| Cobalt source | Cobalt dichloride | Common, inexpensive cobalt salt |
| Ligand source | Ethylcyclopentadiene sodium | Prepared in situ from ethylcyclopentadiene and sodium metal |
| Solvent | Benzene or acetonitrile | Chosen for solubility and ease of recovery |
| Lewis base | Ammonia or ammoniacal liquor | Stabilizes cobalt complex |
| Reaction temperature | 0–30 °C | Mild conditions |
| Reaction time | 1–2 hours | Sufficient for complete conversion |
| Purification | Filtration and solvent distillation | Removes byproducts and recycles solvents |
| Product form | Solid or solution | Depends on solvent and isolation method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
